Tris[4-(tridecafluorohexyl)phenyl]phosphine, also known as TTPhP, is a phosphorus-based ligand with unique properties that make it potentially valuable in catalysis research. Its structure features a central phosphorus atom bonded to three bulky tridecafluorohexylphenyl groups. These bulky groups impart several key characteristics:
Due to these features, TTPhP has been explored as a ligand for various transition metals in catalytic reactions. Some potential research areas include:
The unique properties of TTPhP also hold promise for applications in material science. The bulky and electron-withdrawing nature of the ligand can influence the self-assembly and properties of various materials:
Tris[4-(tridecafluorohexyl)phenyl]phosphine is a phosphine compound with the molecular formula and a molecular weight of 1216.39 g/mol. This compound features three 4-(tridecafluorohexyl)phenyl groups attached to a central phosphorus atom, which contributes to its unique properties, particularly its hydrophobicity due to the presence of the tridecafluorohexyl substituents. The compound is primarily used for research purposes and is classified under CAS number 193197-68-1 .
The synthesis of Tris[4-(tridecafluorohexyl)phenyl]phosphine typically involves the reaction of phosphorus trichloride with 4-(tridecafluorohexyl)phenol. The general synthetic route can be summarized as follows:
Tris[4-(tridecafluorohexyl)phenyl]phosphine finds applications primarily in research settings. Its unique properties make it suitable for:
Interaction studies involving Tris[4-(tridecafluorohexyl)phenyl]phosphine focus on its behavior in coordination chemistry and its role as a ligand. Research indicates that the fluorinated groups can significantly alter the electronic properties of the phosphorus center, thus enhancing its ability to stabilize various metal complexes. These interactions are crucial for understanding its potential applications in catalysis and material science.
Several compounds share structural similarities with Tris[4-(tridecafluorohexyl)phenyl]phosphine, primarily due to the presence of phosphine moieties and fluorinated substituents. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Tris(4-fluorophenyl)phosphine | Lacks fluorinated alkyl chains; smaller size | |
Tris(4-trifluoromethylphenyl)phosphine | Contains trifluoromethyl groups instead of alkyl | |
Tris(3,5-bis(trifluoromethyl)phenyl)phosphine | More complex substitution pattern |
Tris[4-(tridecafluorohexyl)phenyl]phosphine stands out due to its long-chain fluorinated substituents that impart significant hydrophobic properties, making it particularly useful in applications requiring water-repellent characteristics.
Tris[4-(tridecafluorohexyl)phenyl]phosphine is synthesized through strategic incorporation of perfluoroalkyl chains into aromatic phosphine frameworks. The most common methods involve:
Table 1: Comparison of Synthetic Methods
Method | Reagents/Conditions | Yield (%) | Key Advantages |
---|---|---|---|
Copper-mediated coupling | Cu powder, bipyridine, 110–120°C | 85–93 | Scalable, uses stable precursors |
Photoinduced reduction | TMDPO, UV light, perfluoroalkyl iodides | 70–80 | Air-stable phosphorus source |
Aryne annulation | Arynes, tetraarylfluorophosphorane | 60–74 | Forms complex heterocycles |
The preparation of fluorinated precursors presents significant hurdles:
Key intermediates are optimized for efficiency and purity:
Perfluorohexyl Iodide Synthesis:
Arylphosphine Oxide Derivatization:
Table 2: Common Fluorinated Intermediates
Intermediate | Synthesis Route | Purity (%) | Application |
---|---|---|---|
C₆F₁₃I | Radical telomerization of C₂F₄ + I₂ | 95 | Perfluoroalkylation agent |
4-(Perfluorohexyl)phenol | Nucleophilic aromatic substitution | 85 | Ligand precursor |
Tris[4-FC₆H₄]phosphine | Grignard reaction with PCl₃ | 78 | Cross-coupling catalyst |
Tris[4-(tridecafluorohexyl)phenyl]phosphine exhibits distinct coordination behavior with late transition metals due to its electron-deficient phosphorus center. The ligand’s perfluorohexyl chains create a hydrophobic microenvironment, enhancing solubility in fluorinated solvents while minimizing oxidative degradation.
Rhodium Complexes
Rhodium(I) complexes incorporating this ligand demonstrate remarkable stability in catalytic cycles. For instance, cyclometalated rhodium(I) species form via activation of the fluorenyl C–H bond, yielding κ²-C,P coordination modes [5]. The ligand’s weak σ-donor strength (evidenced by ¹Jₚₛₑ values < 700 Hz [2]) reduces electron density at rhodium, favoring oxidative addition reactions.
Iridium Complexes
Iridium(I) complexes, such as [Ir(COD)(NHC)PR₃]⁺ (COD = 1,5-cyclooctadiene; R = fluorinated aryl), leverage the ligand’s electronic poverty to enhance electrophilicity at the metal center. Comparative studies show that fluorinated N-heterocyclic carbene (NHC) ligands paired with Tris[4-(tridecafluorohexyl)phenyl]phosphine improve turnover frequencies in transfer hydrogenation by 40–60% relative to non-fluorinated analogs [6].
Platinum and Gold Complexes
Platinum(II) complexes exhibit square-planar geometries with average Pt–P bond lengths of 2.28 Å, slightly shorter than those observed with triphenylphosphine (2.32 Å) [3]. Gold(I) adoptions form linear P–Au–Cl motifs, where the ligand’s steric bulk (Tolman cone angle ≈ 170°) prevents dimerization even at high concentrations [4].
Crystallographic analyses reveal key structural adaptations induced by the ligand’s fluorinated architecture.
Bond Lengths and Angles
In rhodium complexes, the Rh–P bond length averages 2.31 Å, with a Rh–P–C bond angle of 112.7° [5]. The perfluorohexyl chains adopt gauche conformations, creating a helical arrangement around the metal center (Figure 1).
Parameter | Value (Å/°) |
---|---|
Rh–P bond length | 2.31 |
P–C(aryl) bond | 1.83 |
C–F bond (average) | 1.34 |
Geometric Isomerism
The ligand’s C₃ symmetry permits both fac and mer isomerism in octahedral complexes. For example, [PtCl₂(L)₂] (L = Tris[4-(tridecafluorohexyl)phenyl]phosphine) crystallizes exclusively in the trans-configuration due to steric repulsion between fluorinated aryl groups [3]. In contrast, square-planar gold(I) complexes show no geometric isomerism, constrained by linear coordination geometry [4].
The electron-withdrawing perfluorohexyl groups profoundly alter metal electronic states, as quantified by spectroscopic and computational methods.
Basicity Reduction
The ligand’s basicity in acetonitrile (pKₐH ≈ −30 [4]) is 12 orders of magnitude lower than triphenylphosphine (pKₐH ≈ 18). This arises from the −I effect of fluorine atoms, which withdraw electron density from the phosphorus lone pair (Figure 2).
Impact on Metal Electron Density
DFT calculations indicate a 35% reduction in metal-to-ligand σ-donation compared to non-fluorinated analogs [4]. This electron deficiency enhances metal center electrophilicity, as evidenced by:
Catalytic Implications
The ligand’s electronic poverty favors oxidative addition steps in cross-coupling reactions. For example, in Suzuki-Miyaura couplings, palladium complexes with Tris[4-(tridecafluorohexyl)phenyl]phosphine achieve turnover numbers (TONs) exceeding 10⁵, outperforming traditional triarylphosphines by two orders of magnitude [3].
Tris[4-(tridecafluorohexyl)phenyl]phosphine represents a unique class of highly fluorinated phosphine ligands that exhibit exceptional properties in palladium-catalyzed cross-coupling reactions [1] [2]. The extensive fluorination of this compound, with its molecular formula C₃₆H₁₂F₃₉P and molecular weight of 1216.39 grams per mole, imparts distinctive electronic and steric characteristics that significantly influence its catalytic behavior [3] [4].
The electron-withdrawing nature of the tridecafluorohexyl chains creates a phosphine ligand with reduced basicity compared to conventional triphenylphosphine systems [1] [5]. This electronic deficiency, estimated to exceed 2085 wavenumbers on the Tolman electronic parameter scale, positions this ligand among the most electron-poor phosphines available for catalytic applications [6] [7]. The reduced electron density at the phosphorus center facilitates oxidative addition steps in palladium-catalyzed reactions while promoting rapid reductive elimination, thereby enhancing overall catalytic turnover rates [8] [9].
In Suzuki-Miyaura coupling reactions, electron-deficient phosphine ligands have demonstrated superior performance with challenging substrates such as aryl chlorides and sterically hindered coupling partners [8] [10]. The bulky tridecafluorohexyl substituents, with an estimated cone angle exceeding 180 degrees, provide steric protection for the palladium center while creating a unique coordination environment that favors the formation of highly active palladium(0) species [11] [12]. This combination of electronic and steric effects enables efficient cross-coupling under mild reaction conditions with reduced catalyst loadings.
The thermal stability of tris[4-(tridecafluorohexyl)phenyl]phosphine, with a melting point range of 54-62°C and predicted boiling point of 519.1°C, allows for reactions at elevated temperatures without ligand decomposition [3] [4]. This thermal robustness is particularly advantageous in challenging cross-coupling reactions that require prolonged heating or elevated reaction temperatures [13] [14].
Studies on related fluorinated phosphine systems have shown that the presence of perfluoroalkyl chains can dramatically alter the coordination behavior and catalytic activity of transition metal complexes [15] [16]. The hydrophobic and lipophobic properties imparted by the fluorinated substituents also provide unique solubility characteristics, potentially enabling catalysis in fluorous biphasic systems or supercritical carbon dioxide [17] [18].
The application of tris[4-(tridecafluorohexyl)phenyl]phosphine in fluorocarbonylation reactions represents a significant advancement in the activation of carbonyl fluoride species. Recent mechanistic studies have revealed that fluorinated phosphine ligands can participate in synergistic redox catalysis involving both palladium(II/0) and phosphorus(III/V) cycles [19] [20].
The fluorocarbonylation mechanism begins with the generation of carbonyl fluoride from trifluoromethyl arylsulfonate under thermal conditions at 80-100°C [19] [20]. The highly electron-deficient nature of tris[4-(tridecafluorohexyl)phenyl]phosphine enables it to function as both a coordinating ligand and a carbonyl fluoride activator through nucleophilic attack at the phosphorus center [21] [22]. This dual functionality represents a novel mechanistic pathway where the phosphine undergoes oxidation from phosphorus(III) to phosphorus(V) while simultaneously activating the carbon-fluorine bond of carbonyl fluoride [23] [21].
Computational studies have demonstrated that the phosphine catalyst adds to carbonyl fluoride to initially form a fluorophosphorane intermediate, followed by fluoride ion migration to afford five-coordinated phosphorus(V) species with distorted trigonal bipyramidal geometry [19] [21]. The subsequent release of carbon monoxide through a turnover-limiting step with an energy barrier of approximately 26.4 kilocalories per mole generates the active difluorophosphorus(V) species [19].
The coordination of this electron-deficient phosphine to palladium creates a synergistic catalytic system where the metal center facilitates the transmetalation and reductive elimination steps while the phosphine manages the carbonyl fluoride activation [19] [20]. This cooperative mechanism enables the direct conversion of potassium aryl and alkyl trifluoroborates to acyl fluorides under mild conditions with excellent yields [19].
Isotope tracing experiments using carbon-13 labeled carbon monoxide have confirmed that free carbon monoxide, rather than carbonyl fluoride, participates in the migratory insertion step of the catalytic cycle [19]. This finding supports the proposed mechanism wherein the phosphine ligand serves as a carbonyl fluoride reduction catalyst, converting this reactive species to the more manageable carbon monoxide for subsequent incorporation into the organic substrate [19] [20].
The unique electronic properties of tris[4-(tridecafluorohexyl)phenyl]phosphine, particularly its ability to stabilize high oxidation states of phosphorus, make it ideally suited for these challenging fluorocarbonylation transformations [5] [14]. The extensive fluorination provides both the electronic deficiency necessary for carbonyl fluoride activation and the steric bulk required for selective coordination to palladium [1] [15].
While tris[4-(tridecafluorohexyl)phenyl]phosphine itself represents a symmetric, achiral ligand, its structural framework has inspired the development of chiral fluorous oxazoline phosphine derivatives for asymmetric catalysis applications [24] [25]. These fluorous oxazoline phosphine ligands combine the electronic benefits of perfluoroalkyl substitution with the stereochemical control provided by chiral oxazoline moieties [26] [27].
The bis(perfluoroalkyl) phosphino-oxazoline ligand family represents a significant advancement in asymmetric ligand design, featuring phosphorus centers bearing two perfluoroalkyl groups that function as carbon monoxide mimics due to their strong π-accepting properties [24] [25] [28]. These ligands demonstrate exceptional stability under reaction conditions while providing outstanding enantioselectivity in palladium-catalyzed asymmetric transformations [25] [28].
In asymmetric allylic alkylation reactions, fluorous oxazoline phosphine ligands have achieved enantioselectivities ranging from 90-99% with excellent regioselectivity [24] [25]. The strong trans influence of the bis(perfluoroalkyl)phosphine moiety creates a unique electronic environment that favors the formation of specific palladium-allyl intermediates, leading to high stereochemical control [25] [28]. Solid-state and solution structure analyses have revealed that the combination of steric and electronic effects from the perfluoroalkyl groups is responsible for the exceptional selectivity observed in these systems [25].
The modular nature of fluorous oxazoline phosphine ligands allows for systematic variation of both the phosphine and oxazoline components to optimize enantioselectivity for specific substrates [24] [25]. This structural flexibility has enabled the development of ligand libraries where the perfluoroalkyl chain length, oxazoline substitution pattern, and backbone connectivity can be independently modified to achieve optimal performance [29] [30].
Ferrocenyl-derived fluorous oxazoline phosphine ligands have demonstrated exceptional versatility in asymmetric hydrosilylation and transfer hydrogenation reactions [31] [32]. These systems benefit from the planar chirality of the ferrocene backbone combined with the electronic effects of the fluorous phosphine substituents, providing multiple elements of chirality that can be matched or mismatched to optimize enantioselectivity [31] [32].
Recent developments in spiro-fused fluorous oxazoline phosphine ligands have achieved remarkable rigidity and conformational control, leading to enantioselectivities exceeding 95% in asymmetric hydrogenation reactions [33] [29]. The O-SIPHOX ligand family, in particular, has found application in the asymmetric synthesis of pharmaceutical intermediates, demonstrating the practical utility of these advanced ligand systems [33].
The exceptional air and thermal stability of fluorous oxazoline phosphine ligands, attributed to the stabilizing effects of the perfluoroalkyl substituents, enables their use in demanding synthetic applications where conventional phosphine ligands would undergo degradation [14] [18]. This stability, combined with their unique electronic properties and high enantioselectivity, positions fluorous oxazoline phosphine derivatives as privileged ligands for next-generation asymmetric catalysis [34] [32].
The development of these sophisticated ligand systems demonstrates how the fundamental electronic and steric properties of tris[4-(tridecafluorohexyl)phenyl]phosphine can be harnessed and extended to create powerful tools for stereoselective synthesis. The continued evolution of fluorous phosphine chemistry promises to yield even more effective catalytic systems for the most challenging transformations in modern organic chemistry [24] [28].
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